

# Spectrophotometric Analysis of pH using Bromophenol Red: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Bromophenol Red*

CAS No.: 2800-80-8

Cat. No.: B1214209

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## Introduction

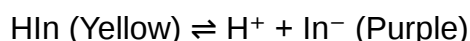
The precise determination of pH is critical in a vast array of research, development, and quality control applications, particularly within the pharmaceutical and biotechnology sectors.

Spectrophotometry offers a rapid, reliable, and non-invasive alternative to traditional potentiometric methods for pH measurement. This application note details the use of **Bromophenol Red**, a sulfonephthalein indicator, for the spectrophotometric determination of pH.

**Bromophenol Red** undergoes a distinct color change from yellow in acidic solutions to purple in basic solutions, with a transition range of pH 5.2 to 6.8.<sup>[1]</sup> This change in color corresponds to shifts in the absorbance spectrum of the dye, which can be quantified using a spectrophotometer to accurately determine the pH of a solution. The underlying principle is based on the Beer-Lambert law and the pH-dependent equilibrium between the acidic (HIn) and basic (In<sup>-</sup>) forms of the indicator.

## Principle of the Method

**Bromophenol Red** is a weak acid that dissociates in solution according to the following equilibrium:



The acidic form (HIn) and the basic form (In<sup>-</sup>) of **Bromophenol Red** exhibit different absorption spectra. The acidic form has a maximum absorbance ( $\lambda_{\text{max}}$ ) in the range of 435-444 nm, while the basic form has a  $\lambda_{\text{max}}$  in the range of 574-580 nm.[2] By measuring the absorbance of a solution containing **Bromophenol Red** at these two wavelengths, the ratio of the concentrations of the two forms can be determined. The pH of the solution can then be calculated using the Henderson-Hasselbalch equation:

$$\text{pH} = \text{pKa} + \log \left( \frac{[\text{In}^-]}{[\text{HIn}]} \right)$$

Where pKa is the acid dissociation constant of the indicator.

## Quantitative Data

The following tables summarize the key quantitative parameters for the spectrophotometric analysis of pH using **Bromophenol Red**.

Table 1: Properties of **Bromophenol Red**

Property	Value	Reference
CAS Number	2800-80-8	[2]
Molecular Weight	512.17 g/mol	
pH Transition Range	5.2 - 6.8	[1]
pKa	~6.0	
Color Change	Yellow to Purple	[2]
$\lambda_{\text{max}}$ (Acidic form, HIn)	435 - 444 nm	[2]
$\lambda_{\text{max}}$ (Basic form, In <sup>-</sup> )	574 - 580 nm	[2]

Table 2: Representative Absorbance Data at Different pH Values

This table provides an illustrative dataset for the absorbance of a **Bromophenol Red** solution at its two analytical wavelengths across a range of pH values. The exact absorbance values will depend on the concentration of the indicator and the path length of the cuvette.

pH	Absorbance at ~440 nm (A <sub>440</sub> )	Absorbance at ~578 nm (A <sub>578</sub> )	Ratio (A <sub>578</sub> / A <sub>440</sub> )
4.0	0.850	0.050	0.059
4.5	0.825	0.100	0.121
5.0	0.750	0.200	0.267
5.5	0.600	0.350	0.583
6.0	0.425	0.425	1.000
6.5	0.250	0.550	2.200
7.0	0.100	0.650	6.500
7.5	0.050	0.700	14.000
8.0	0.025	0.725	29.000

## Experimental Protocols

### Preparation of Reagents

#### 4.1.1. Bromophenol Red Stock Solution (0.1%)

- Method 1 (Aqueous): Dissolve 0.1 g of **Bromophenol Red** sodium salt in 100 mL of deionized water.
- Method 2 (Ethanolic): Dissolve 0.1 g of **Bromophenol Red** in 100 mL of 95% ethanol.[3]

#### 4.1.2. Acetate Buffer Solutions (0.1 M)

A series of acetate buffer solutions with pH values ranging from 4.0 to 6.0 can be prepared by mixing 0.1 M acetic acid and 0.1 M sodium acetate solutions in different ratios.

- 0.1 M Acetic Acid: Add 5.77 mL of glacial acetic acid to a 1 L volumetric flask and dilute to the mark with deionized water.
- 0.1 M Sodium Acetate: Dissolve 8.20 g of anhydrous sodium acetate in a 1 L volumetric flask and dilute to the mark with deionized water.

Table 3: Preparation of Acetate Buffer Standards

Desired pH	Volume of 0.1 M Acetic Acid (mL)	Volume of 0.1 M Sodium Acetate (mL)	Final Volume (mL)
4.0	84.0	16.0	100
4.5	68.5	31.5	100
5.0	48.0	52.0	100
5.5	27.5	72.5	100
6.0	12.0	88.0	100

Verify the final pH of each buffer solution with a calibrated pH meter.

## Experimental Procedure

### 4.2.1. Generation of a pH Calibration Curve

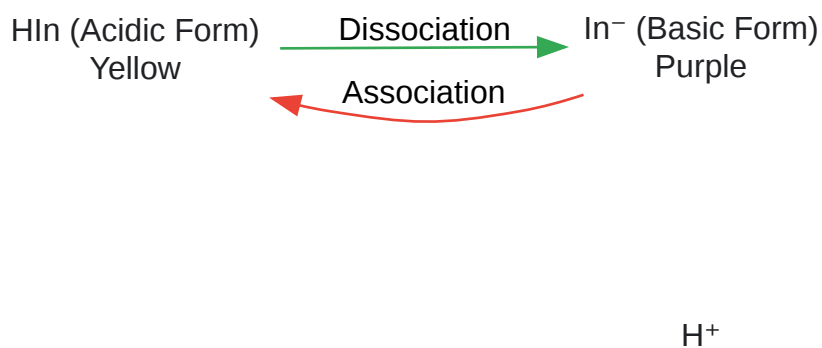
- Pipette a fixed volume (e.g., 50  $\mu$ L) of the **Bromophenol Red** stock solution into a series of test tubes.
- Add a fixed volume (e.g., 5 mL) of each standard buffer solution (pH 4.0 to 6.0) to the respective test tubes.
- Mix the solutions thoroughly.
- Set the spectrophotometer to measure absorbance at the  $\lambda_{\text{max}}$  of the acidic form (e.g., 440 nm).
- Use the pH 4.0 buffer solution without the indicator as a blank to zero the spectrophotometer.

- Measure and record the absorbance of each standard solution at 440 nm.
- Set the spectrophotometer to measure absorbance at the  $\lambda_{\text{max}}$  of the basic form (e.g., 578 nm).
- Use the pH 8.0 buffer solution (or a highly basic solution) without the indicator as a blank.
- Measure and record the absorbance of each standard solution at 578 nm.
- Calculate the ratio of the absorbances ( $A_{578} / A_{440}$ ) for each standard.
- Plot a graph of the absorbance ratio (y-axis) against the corresponding pH (x-axis) to generate a calibration curve.

#### 4.2.2. Determination of Unknown pH

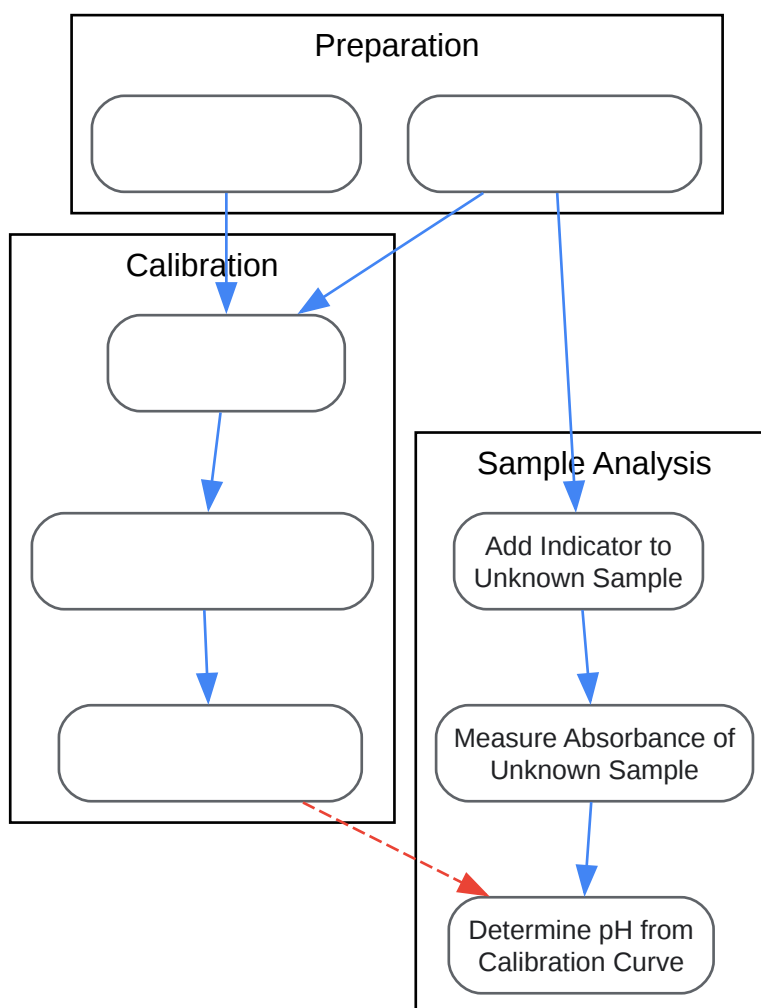
- Pipette the same volume of **Bromophenol Red** stock solution as used for the calibration curve into a test tube.
- Add the same volume of the unknown sample solution.
- Mix thoroughly.
- Measure the absorbance of the sample at both ~440 nm and ~578 nm.
- Calculate the absorbance ratio ( $A_{578} / A_{440}$ ).
- Determine the pH of the unknown sample by interpolating the absorbance ratio on the calibration curve.

## Visualizations



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Caption: Chemical equilibrium of **Bromophenol Red** indicator.



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Caption: Workflow for pH determination using **Bromophenol Red**.

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## References

- [1. weber.hu](http://weber.hu) [weber.hu]
- [2. gspchem.com](http://gspchem.com) [gspchem.com]
- [3. Bromophenol red indicator solution | Indicator solutions – ready to use | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Netherlands](#) [carlroth.com]
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